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This technical support center provides information and addresses potential questions regarding
the discontinuation of the clinical development of Opigolix (ASP-1707), a former investigational
oral gonadotropin-releasing hormone (GnRH) antagonist. The development of Opigolix was
discontinued by Astellas Pharma in April 2018.[1][2] This resource aims to offer insights into the
plausible scientific and clinical factors that may have led to this decision, based on available
Phase Il clinical trial data.

Frequently Asked Questions (FAQs)

Q1: What was the primary indication for which Opigolix was being developed?

Al: Opigolix was primarily being investigated for the treatment of endometriosis-associated
pelvic pain.[1][3] Additionally, it was evaluated in a Phase lla clinical trial for the treatment of
rheumatoid arthritis in postmenopausal women.[4]

Q2: Was the discontinuation of Opigolix development due to a lack of efficacy?

A2: The decision was likely multifactorial and not due to a complete lack of efficacy in
endometriosis. The Phase Il TERRA study did demonstrate a statistically significant dose-
related reduction in overall pelvic pain, dysmenorrhea, and non-menstrual pelvic pain
compared to placebo over 12 weeks.[3] However, the magnitude of the pain reduction,
particularly at lower doses, may not have met the threshold for a clinically meaningful
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improvement over placebo to warrant progression to Phase lll trials, especially considering the
competitive landscape. For instance, the mean change from baseline in the numeric rating
score (NRS) for overall pelvic pain was -1.56 for placebo, while the 3 mg and 5 mg doses of
Opigolix resulted in changes of -1.63 and -1.93, respectively.[3]

Furthermore, in a separate Phase lla study for rheumatoid arthritis, Opigolix did not show any
clinical benefit.[4] The lack of efficacy in a secondary indication could have contributed to the
decision to halt the entire development program.

Q3: Were there significant safety concerns that led to the discontinuation of Opigolix?

A3: The available data from the TERRA study in endometriosis pointed to a dose-dependent
decrease in bone mineral density (BMD).[3] This is a known class effect of GhnRH antagonists
due to the suppression of estrogen levels. While the BMD decrease with Opigolix was less
than that observed with the GnRH agonist leuprorelin, the long-term management of this side
effect, potentially requiring add-back therapy, could have been a consideration. A network
meta-analysis of oral GnRH antagonists also highlighted that higher doses are associated with
a greater impact on BMD.[5] Specific adverse event rates from the TERRA study are not
extensively detailed in the primary publication, but hypoestrogenic side effects are a general
concern with this class of drugs.

Troubleshooting and Experimental Design
Considerations

Q1: We are designing a preclinical study for a novel GnRH antagonist. What can we learn from
the Opigolix experience?

Al: The Opigolix clinical trial results underscore the importance of demonstrating a robust and
clinically meaningful efficacy signal over placebo. It is crucial to carefully select endpoints and
have a clear understanding of the minimal clinically important difference. Furthermore, early
and thorough assessment of the safety profile, particularly long-term effects like bone mineral
density loss, is critical. Developing a strategy to mitigate known class-specific adverse events,
such as considering an integrated add-back therapy component in the development plan, could
be advantageous.

Q2: How did the patient population in the Opigolix trials influence the outcomes?
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A2: The TERRA study enrolled women with endometriosis-associated pelvic pain.[3] The
heterogeneity of endometriosis and the subjective nature of pain assessment can contribute to
a significant placebo response, making it challenging to demonstrate the efficacy of a new
treatment. Future trial designs could consider more objective biomarkers of endometriosis
activity, if validated, to supplement patient-reported pain scores.

Data Summary

Table 1: Efficacy of Opigolix in Endometriosis-
Associated Overall Pelvic Pain (TERRA Study) - Change

from Baseline in Numeric Rating Scale (NRS) at Week 12

Treatment Group Mean Change in NRS (95% CI)
Placebo -1.56 (-1.91, -1.21)
Opigolix 3 mg -1.63 (-1.99, -1.27)
Opigolix 5 mg -1.93 (-2.27, -1.60)
Opigolix 10 mg -2.29 (-2.64, -1.94)
Opigolix 15 mg -2.13 (-2.47, -1.79)

(Data sourced from the TERRA study
publication)[3]

Table 2: Efficacy of Opigolix in Rheumatoid Arthritis -
ACR20 Response Rate at Week 12

Treatment Group ACR20 Response Rate
Placebo Not specified in abstract
Opigolix 30 mg twice daily Did not improve response rates

(Data sourced from the Phase 2a study

publication in rheumatoid arthritis)[4]

Visualizations
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Opigolix Mechanism of Action: GhRH Antagonism
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Caption: Mechanism of action of Opigolix as a GnRH antagonist.

Logical Flowchart: Potential Reasons for Opigolix
Discontinuation
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Caption: Inferred logical pathway to the discontinuation of Opigolix development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/product/b15570190?utm_src=pdf-body-img
https://www.benchchem.com/product/b15570190?utm_src=pdf-body
https://www.benchchem.com/product/b15570190?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15570190?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Troubleshooting & Optimization

Check Availability & Pricing

References

1. Opigolix - Wikipedia [en.wikipedia.org]

2. Opigolix - Astellas Pharma - AdisiInsight [adisinsight.springer.com]

3. Efficacy and safety of ASP1707 for endometriosis-associated pelvic pain: the phase II
randomized controlled TERRA study - PubMed [pubmed.ncbi.nim.nih.gov]

e 4. Aphase 2a, randomized, double-blind, placebo-controlled trial of the efficacy and safety of
the oral gonadotropin-releasing hormone antagonist, ASP1707, in postmenopausal female
patients with rheumatoid arthritis taking methotrexate - PubMed [pubmed.ncbi.nim.nih.gov]

o 5. researchgate.net [researchgate.net]

» To cite this document: BenchChem. [Opigolix (ASP-1707) Development: A Technical Support
Center for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15570190#reasons-for-the-discontinuation-of-
opigolix-development]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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